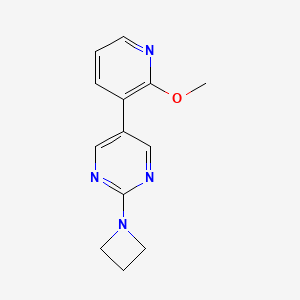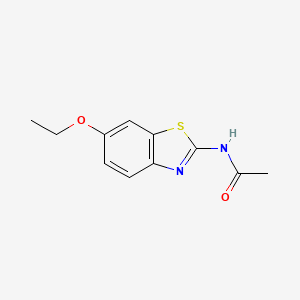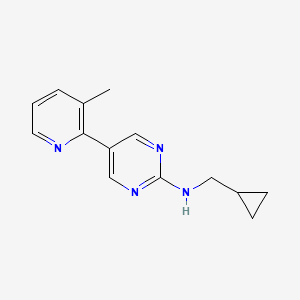
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine (2-AZP) is an organic compound with a structure consisting of a five-membered azetidine ring fused to a pyrimidine ring. It is a heterocyclic compound that has a variety of applications in medicinal and synthetic chemistry. 2-AZP has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
科学研究应用
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications. In particular, it has been used in the synthesis of novel drugs for the treatment of cancer, diabetes, and other diseases. In addition, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
作用机制
The mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed to be involved in the binding of DNA and RNA molecules, which is believed to be responsible for its biological activity. Additionally, it is believed to be involved in the regulation of gene expression, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the expression of certain genes associated with cancer progression. Additionally, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the expression of genes associated with inflammation.
实验室实验的优点和局限性
The main advantage of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its ability to bind to DNA and RNA molecules, which allows for the study of gene expression and the regulation of gene expression. Additionally, it is relatively easy to synthesize and is widely available. The main limitation of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its potential toxicity, which can be an issue when using high concentrations of the compound.
未来方向
The future of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine research is promising, with potential applications in the fields of medicinal and synthetic chemistry. Possible future directions include the development of novel drugs for the treatment of cancer and other diseases, as well as the development of agrochemicals and other industrial applications. Additionally, further research into the mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to a better understanding of its potential therapeutic effects. Furthermore, further research into the biochemical and physiological effects of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to the development of new treatments for various diseases. Finally, further research into the synthesis of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to improved methods for the production of the compound.
合成方法
The most common method for synthesizing 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is the reaction of 2-amino-pyrimidine with an alkyl halide, such as bromoethane. This reaction produces an intermediate, which is then treated with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde, and the reaction of an alkyl halide with an amine.
属性
IUPAC Name |
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-12-11(4-2-5-14-12)10-8-15-13(16-9-10)17-6-3-7-17/h2,4-5,8-9H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDSRHAUGSVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indole](/img/structure/B6441179.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441190.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441192.png)
![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441197.png)
![methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6441205.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)
![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)

![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)